methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate
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Overview
Description
Methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate is a chemical compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, forming the benzodiazepine ring system. The resulting product is then methylated using methyl iodide to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound can modulate the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The exact pathways and molecular interactions are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its use in treating anxiety disorders.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
Methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines
Biological Activity
Methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate is a compound belonging to the benzodiazepine family, noted for its potential therapeutic effects in treating various neurological disorders. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a unique seven-membered ring structure characteristic of benzodiazepines. Its synthesis typically involves reactions with methyl anthranilate and ketones under controlled conditions to optimize yield and purity. The molecular structure has been elucidated using X-ray crystallography, revealing a boat conformation that is crucial for its biological activity.
This compound primarily interacts with the GABA-A receptor in the central nervous system. Benzodiazepines enhance the effects of gamma-Aminobutyric acid (GABA), leading to increased inhibitory neurotransmission. This mechanism results in anxiolytic, sedative, and anticonvulsant effects .
Anxiolytic and Sedative Effects
Research indicates that derivatives of benzodiazepines exhibit significant anxiolytic properties. In vitro studies have shown that this compound can effectively reduce anxiety-like behaviors in animal models. The compound's affinity for GABA-A receptors correlates with its sedative effects, making it a candidate for further development in anxiety treatment .
Neuroprotective Properties
Recent findings suggest that this compound may possess neuroprotective qualities. In studies involving SH-SY5Y neuronal cell lines exposed to oxidative stress, derivatives similar to this compound demonstrated significant reductions in intracellular reactive oxygen species (ROS) levels and improved mitochondrial membrane potential. These effects indicate a potential role in protecting neurons from degeneration associated with diseases like Parkinson's .
Case Studies and Research Findings
Several studies have explored the biological activity of benzodiazepine derivatives:
Study | Findings | Methodology |
---|---|---|
Study 1 | Demonstrated anxiolytic effects in rodent models | Behavioral assays |
Study 2 | Showed neuroprotective effects against oxidative stress | SH-SY5Y cell line assays |
Study 3 | Evaluated binding affinity to GABA-A receptors | Radiolabeled binding assays |
Example Case Study: Neuroprotection Against Oxidative Stress
In a study examining the neuroprotective effects of benzodiazepine derivatives, this compound was tested under conditions simulating oxidative stress. The results indicated a significant decrease in lipid peroxidation levels and improved glutathione synthetase activity following treatment. This suggests that the compound may help mitigate cellular damage caused by oxidative stress .
Properties
IUPAC Name |
methyl 2-(2-oxo-1,3-dihydro-1,5-benzodiazepin-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-12(16)7-8-6-11(15)14-10-5-3-2-4-9(10)13-8/h2-5H,6-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXKHWPPBXOWKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC2=CC=CC=C2NC(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.